2-Phenyl-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-Phenyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro[3.3]heptane core and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,6-diazaspiro[3.3]heptane typically involves multi-step processes. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This approach offers higher yields and often does not require purification through chromatography . Another method involves successive [2+2] cycloadditions between dichloroketene and olefins, although this route generally provides lower yields and requires chromatographic purification .
Industrial Production Methods: Industrial production methods for 2-Phenyl-2,6-diazaspiro[3 the scalability of the synthetic routes mentioned above suggests potential for industrial application, particularly the cyclization method due to its higher turnover and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Common Reagents and Conditions:
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under mild conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Phenyl-2,6-diazaspiro[3.3]heptane finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. As a bioisostere for piperazine, it can mimic the binding properties of piperazine-containing drugs, potentially interacting with similar biological pathways. The exact molecular targets and pathways are still under investigation, but its high molecular rigidity and predictable vectorization enhance its drug-likeness and target selectivity .
Comparison with Similar Compounds
1-Oxa-2,6-diazaspiro[3.3]heptane: Another spirocyclic compound with potential as a bioisostere for piperazine.
2,6-Diazaspiro[3.3]heptane: A structural surrogate of piperazine used in various chemical reactions.
Uniqueness: 2-Phenyl-2,6-diazaspiro[3.3]heptane is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity in biological systems. This structural feature distinguishes it from other similar compounds and contributes to its potential in drug design and development .
Properties
IUPAC Name |
2-phenyl-2,6-diazaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-11(9-13)6-12-7-11/h1-5,12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWCIFDORRKQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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